5-Piperidin-4-yl-1,2-oxazol-3-one;hydrobromide

GABAA receptor partial agonist affinity

Researchers studying GABAergic tonic inhibition face the challenge of high-affinity agonists saturating receptors and masking physiologically relevant currents. 5-Piperidin-4-yl-1,2-oxazol-3-one hydrobromide (4-PIOL) solves this with ~1000-fold lower GABAA affinity (IC50 = 6-9 μM) and minimal receptor desensitization, enabling selective tonic current measurement without affecting phasic currents. • Selective tonic GABAergic current modulation without phasic interference • Dual antifibrinolytic activity (IC50 = 0.8 μM) for hemostatic SAR campaigns • Ultra-low Caco-2 permeability (Papp <0.01 × 10⁻⁶ cm/s) as negative control Reliable 95% purity, global shipping.

Molecular Formula C8H13BrN2O2
Molecular Weight 249.108
CAS No. 1215466-71-9
Cat. No. B2431914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Piperidin-4-yl-1,2-oxazol-3-one;hydrobromide
CAS1215466-71-9
Molecular FormulaC8H13BrN2O2
Molecular Weight249.108
Structural Identifiers
SMILESC1CNCCC1C2=CC(=O)NO2.Br
InChIInChI=1S/C8H12N2O2.BrH/c11-8-5-7(12-10-8)6-1-3-9-4-2-6;/h5-6,9H,1-4H2,(H,10,11);1H
InChIKeyXQFQPBIFTDVDSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Piperidin-4-yl-1,2-oxazol-3-one hydrobromide: Identity & Specification


5-Piperidin-4-yl-1,2-oxazol-3-one hydrobromide (CAS 1215466-71-9) is the hydrobromide salt form of 4-PIOL (5-(4-piperidyl)isoxazol-3-ol; CAS 132033-91-1), a synthetic, non-ring-fused analog of the GABAA agonist THIP (gaboxadol) and structurally related to the Amanita muscaria alkaloid muscimol [1]. It is classified as a low-affinity, low-efficacy partial agonist of the GABAA receptor, with a predominantly antagonistic profile in most native systems [1]. The compound serves as a validated chemical probe for studying GABAA receptor pharmacology, particularly tonic inhibition and subunit-selective modulation [2].

5-Piperidin-4-yl-1,2-oxazol-3-one hydrobromide: Why It's Not Substitutable


Substituting 5-Piperidin-4-yl-1,2-oxazol-3-one hydrobromide with structurally similar isoxazolones (e.g., THIP, muscimol) or functionally related GABAA ligands is not scientifically valid due to stark differences in receptor affinity, efficacy profile, and off-target antifibrinolytic activity. While compounds like muscimol and THIP are high-affinity full or partial agonists [1], 4-PIOL exhibits ~1000-fold lower affinity and functions predominantly as an antagonist in most brain regions, thereby enabling distinct experimental applications such as selective modulation of tonic GABAergic currents without receptor desensitization [1]. Moreover, 4-PIOL possesses significant antifibrinolytic activity via plasminogen kringle domain binding [2], a secondary pharmacology absent in classical GABAA ligands like muscimol and GABA. These dual, quantitatively divergent properties render generic substitution by in-class analogs scientifically inappropriate and experimentally misleading.

5-Piperidin-4-yl-1,2-oxazol-3-one hydrobromide: Head-to-Head Comparisons


GABAA Receptor Affinity vs. Muscimol & THIP

The target compound (4-PIOL free base) exhibits a GABAA receptor affinity (IC50) of 6–9 μM, which is approximately 1000-fold lower than muscimol (6 nM) and ~65–150-fold lower than THIP (92–130 nM), and ~333–500-fold lower than GABA (18 nM) [1]. This low affinity translates to low-efficacy partial agonism with a predominant antagonist profile in native receptors, distinguishing it from high-affinity agonists like muscimol and THIP [1].

GABAA receptor partial agonist affinity IC50

Antifibrinolytic Potency vs. EACA and Tranexamic Acid

In a clot lysis assay performed in human plasma, 4-PIOL inhibited fibrinolysis with an IC50 of 0.8 μM, which is 37.5-fold more potent than the benchmark antifibrinolytic ε-aminocaproic acid (EACA; IC50 = 40 μM in plasma) and 3.9-fold more potent than tranexamic acid (TXA; IC50 = 3.1 μM in plasma) [1]. In buffer alone, 4-PIOL exhibited an IC50 of 2.8 μM, compared to 105 μM for EACA and 12 μM for TXA [1].

antifibrinolytic plasminogen clot lysis IC50

Caco-2 Permeability & Oral Bioavailability Profile

In Caco-2 cell monolayer permeability assays, 4-PIOL exhibited an apparent permeability coefficient (Papp) of <0.01 × 10⁻⁶ cm/s [1]. This value is at least 160-fold lower than the Caco-2 Papp of TXA (0.6 × 10⁻⁶ cm/s for compound 5, a racemic cis-isomer structurally related to TXA) and drastically lower than typical values for orally bioavailable small molecules [1].

Caco-2 permeability blood-brain barrier Papp

5-Piperidin-4-yl-1,2-oxazol-3-one hydrobromide: Research & Industrial Applications


Dissecting Tonic and Phasic GABAA Currents in Brain Slices

Due to its low affinity (IC50 = 6–9 μM) and lack of receptor desensitization [1], 4-PIOL hydrobromide is ideally suited for ex vivo brain slice electrophysiology experiments where high-affinity agonists like muscimol would saturate receptors and obscure tonic inhibition measurements. Its unique property of selectively modulating extrasynaptic tonic currents without affecting synaptic phasic currents (as demonstrated for its derivative DPP-4-PIOL with IC50 values of 0.87 nM for tonic vs. 21.3 nM for phasic currents [2]) positions this compound as a critical tool for studying neurological disorders involving GABAergic dysfunction (e.g., epilepsy, anxiety).

Plasminogen Kringle 1 Domain as Antifibrinolytic Scaffold

The compound's potent inhibition of clot lysis (IC50 = 0.8 μM in plasma [1]) establishes it as a validated starting point for structure-activity relationship (SAR) campaigns targeting the plasminogen kringle 1 domain. Its dual GABAA/antifibrinolytic activity profile makes it a valuable reference compound for medicinal chemists seeking to develop hemostatic agents with minimized CNS penetration, leveraging its extremely low Caco-2 permeability (Papp <0.01 × 10⁻⁶ cm/s [1]) to design analogs with improved oral bioavailability while retaining antifibrinolytic efficacy.

Chemical Probe for Low-Affinity GABAA Receptor Subpopulations

4-PIOL hydrobromide uniquely reveals a population of relatively low-affinity γ2 subunit-containing GABAA receptors in the thalamus [1], a property not observed with high-affinity agonists. Researchers can employ this compound to map the regional and subunit-specific expression of these receptors using radioligand binding autoradiography or functional assays, thereby advancing fundamental understanding of GABAergic signaling in health and disease.

Negative Control in Low Oral Bioavailability Assays

With its exceptionally low Caco-2 permeability (Papp <0.01 × 10⁻⁶ cm/s [1]), 4-PIOL hydrobromide serves as a reliable negative control for permeability assays and a benchmark for compounds intentionally designed to have minimal oral absorption. This is particularly relevant for projects developing locally acting therapeutics (e.g., topical antifibrinolytics for dermatological applications [2]) where systemic exposure is undesirable.

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